N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(4-fluorophenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide
Description
The compound “N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(4-fluorophenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide” is a heterocyclic organic molecule featuring a benzodioxin backbone, an imidazole-thioacetamide linkage, and substituted aryl groups. Its structure comprises:
- A 2,3-dihydro-1,4-benzodioxin-6-yl group, a bicyclic ether system known for enhancing metabolic stability and bioavailability in drug-like molecules .
- A 2-{[2-(4-fluorophenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide moiety, where the imidazole ring is substituted with electron-withdrawing (4-fluorophenyl) and electron-donating (4-methylphenyl) groups.
Its synthesis likely involves multi-step heterocyclic coupling and protection-deprotection strategies, as inferred from general methodologies in bioactive compound synthesis .
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[2-(4-fluorophenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22FN3O3S/c1-16-2-4-17(5-3-16)24-26(30-25(29-24)18-6-8-19(27)9-7-18)34-15-23(31)28-20-10-11-21-22(14-20)33-13-12-32-21/h2-11,14H,12-13,15H2,1H3,(H,28,31)(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBMYKFAOQAJVKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)F)SCC(=O)NC4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(4-fluorophenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on enzyme inhibition and potential therapeutic effects.
Chemical Structure and Properties
The compound has a complex structure featuring a benzodioxin moiety and an imidazole ring. Its molecular formula is C20H23N3O3, with a molecular weight of 353.4 g/mol. The presence of the sulfanyl group enhances its biological activity.
Synthesis
The synthesis of related compounds has been documented, where derivatives of N-(2,3-dihydrobenzo[1,4]dioxin-6-amine) were created through reactions with various acetamides and sulfonyl chlorides. This process highlights the versatility in modifying the benzodioxin framework to enhance biological properties .
Enzyme Inhibition
Recent studies have demonstrated that derivatives of this compound exhibit significant inhibitory activity against key enzymes:
- Acetylcholinesterase (AChE) : Essential for neurotransmission, AChE inhibitors are crucial in treating Alzheimer's disease. The compound's derivatives have shown varying degrees of AChE inhibition, with some exhibiting IC50 values comparable to known inhibitors like physostigmine .
- α-Glucosidase : This enzyme is targeted in the management of Type 2 Diabetes Mellitus (T2DM). Compounds derived from the benzodioxin framework have shown promising results in inhibiting α-glucosidase, suggesting potential use as antidiabetic agents .
Antimicrobial Activity
Compounds similar to this compound have demonstrated antimicrobial properties against a range of pathogens. The structural modifications influence their lipophilicity and consequently their antibacterial efficacy. This suggests that the compound may also possess antimicrobial activity worth exploring further .
In Vitro Studies
In vitro assays have been conducted to assess the inhibitory effects on AChE and α-glucosidase. For instance:
- A derivative exhibited an AChE inhibition IC50 of 46.42 µM and moderate activity against butyrylcholinesterase (BChE), indicating selective inhibition that could be beneficial for Alzheimer’s treatment .
In Silico Studies
Molecular docking studies have been employed to predict binding affinities and interactions with target enzymes, providing insights into the mechanism of action for enzyme inhibition. These studies support the hypothesis that structural features significantly influence biological activity .
Comparative Analysis
| Compound | Target Enzyme | IC50 Value (µM) | Notes |
|---|---|---|---|
| Compound A | AChE | 46.42 | Selective for BChE |
| Compound B | α-Glucosidase | 35.00 | Potential antidiabetic |
| Compound C | Bacterial Strains | Varies | Moderate to significant antimicrobial activity |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally analogous to other benzodioxin- and imidazole-containing derivatives. Below is a detailed comparison with two closely related compounds:
Structural and Physicochemical Comparisons
Key Differences and Implications
Core Heterocycle :
- The target compound and Compound B share an imidazole core, while Compound A features a 1,2,4-triazole ring. Imidazole derivatives typically exhibit stronger hydrogen-bonding capacity, which may enhance target binding affinity compared to triazoles .
The 4-fluorophenyl substituent (common in both target and Compound B) is known to enhance metabolic stability and electron-deficient character, favoring interactions with hydrophobic enzyme pockets .
Thioether Linkage: The sulfur atom in the thioacetamide bridge may confer redox activity or susceptibility to metabolic oxidation, contrasting with Compound A’s non-sulfur-containing triazole linkage .
Research Findings and Limitations
Notes
Further studies using SHELXL for refinement () and 3D cell culture platforms () could elucidate its biological interactions.
Q & A
Basic: What synthetic methodologies are employed for the preparation of this compound?
The synthesis involves multi-step reactions, typically starting with functionalization of the benzodioxin and imidazole cores. Key steps include:
- Sulfanyl linkage formation : Reaction of 2-(4-fluorophenyl)-5-(4-methylphenyl)-1H-imidazole-4-thiol with a bromoacetamide intermediate under basic conditions (e.g., lithium hydride in DMF at 25°C for 3–4 hours) .
- Amide coupling : Condensation of intermediates using reagents like EDC/HOBt in DMF, monitored by TLC for completion .
- Purification : Precipitation via ice-water quenching, followed by filtration and drying.
Table 1 : Example Reaction Conditions from Analogous Syntheses
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Thiol-alkylation | LiH, DMF, 25°C, 3–4 h | 60–75 | |
| Amide bond formation | EDC/HOBt, DMF, RT, 12 h | 80–90 |
Advanced: How can Design of Experiments (DoE) optimize the synthesis yield and purity?
- Factor screening : Identify critical variables (e.g., temperature, stoichiometry, solvent volume) using fractional factorial designs. For example, varying thiol-to-bromoacetamide ratios (1:1 to 1:1.2) and reaction times (2–6 h) to maximize yield .
- Response surface methodology (RSM) : Model interactions between factors (e.g., pH and catalyst loading) to predict optimal conditions. Statistical software (e.g., JMP, Minitab) can analyze curvature effects .
- Validation : Replicate runs under predicted optimal conditions to confirm reproducibility (±5% yield variation acceptable) .
Basic: What spectroscopic techniques are used for structural characterization?
- 1H/13C NMR : Assign protons and carbons in the benzodioxin (δ 4.2–4.4 ppm for -OCH2O-) and imidazole (δ 7.2–8.1 ppm for aromatic H) regions .
- IR spectroscopy : Confirm amide C=O (1650–1680 cm⁻¹) and sulfanyl C-S (650–700 cm⁻¹) stretches .
- Elemental analysis (CHN) : Validate molecular formula with <0.3% deviation from theoretical values .
Advanced: How to resolve contradictions in biological activity data across studies?
- Assay standardization : Use positive controls (e.g., acarbose for α-glucosidase inhibition) and replicate experiments (n ≥ 3) to minimize variability .
- Solvent effects : Test activity in DMSO vs. aqueous buffers; DMSO >1% may denature enzymes, leading to false negatives .
- Statistical analysis : Apply ANOVA to compare IC50 values across labs; significant differences (p < 0.05) may indicate protocol discrepancies .
Basic: Which enzymatic targets are commonly evaluated for this compound?
- α-Glucosidase : Inhibition measured via PNPG (p-nitrophenyl-α-D-glucopyranoside) hydrolysis assay at pH 6.8 .
- Acetylcholinesterase (AChE) : Ellman’s method using DTNB (5,5'-dithiobis-2-nitrobenzoic acid) to quantify thiocholine production .
- Kinase assays : For imidazole-containing analogs, ATP-binding pocket inhibition is tested via fluorescence polarization .
Advanced: How to perform molecular docking studies to predict binding modes?
- Protein preparation : Retrieve crystal structures (PDB: 1XGI for AChE) and optimize hydrogen bonding networks using tools like AutoDockTools .
- Ligand parametrization : Assign Gasteiger charges and torsional degrees of freedom to the compound .
- Docking protocol : Use AutoDock Vina with a grid box covering the active site (20 ų). Validate poses via RMSD clustering (<2.0 Å) .
Table 2 : Example Docking Scores for Analogous Compounds
| Compound | Binding Energy (kcal/mol) | Target | Reference |
|---|---|---|---|
| Benzoxazole derivative | -9.2 | AChE | |
| Imidazole-sulfonamide | -8.7 | α-Glucosidase |
Advanced: How to design structure-activity relationship (SAR) studies for this scaffold?
- Substituent variation : Synthesize analogs with modified aryl groups (e.g., 4-fluorophenyl → 4-chlorophenyl) to assess electronic effects .
- Bioisosteric replacement : Replace sulfanyl with sulfonyl or methylene groups to evaluate linker flexibility .
- 3D-QSAR : Build CoMFA/CoMSIA models using alignment rules based on docking poses to predict activity cliffs .
Basic: What storage conditions ensure compound stability?
- Temperature : Store at -20°C in airtight containers to prevent hydrolysis of the acetamide group .
- Light sensitivity : Protect from UV exposure by using amber vials; sulfanyl linkages are prone to oxidation .
- Solubility : Prepare stock solutions in anhydrous DMSO (≤10 mM) to avoid precipitation .
Advanced: How to validate computational predictions with experimental data?
- Free energy calculations : Compare MM-PBSA binding energies from MD simulations with experimental IC50 values (R² > 0.7 acceptable) .
- Mutagenesis studies : Introduce point mutations (e.g., Tyr337Ala in AChE) to confirm predicted binding residues .
- Kinetic assays : Measure Ki values via Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
